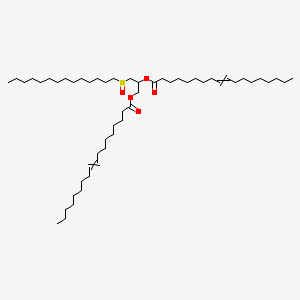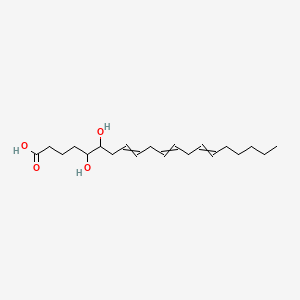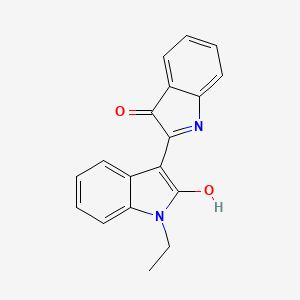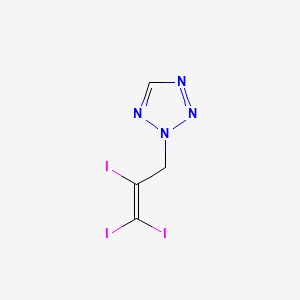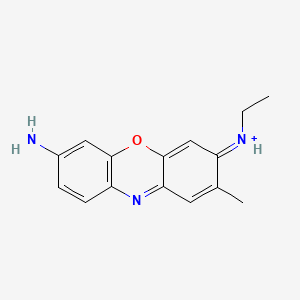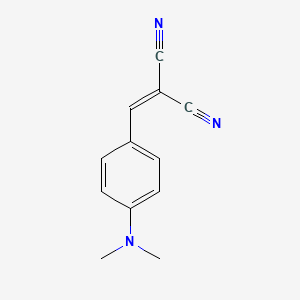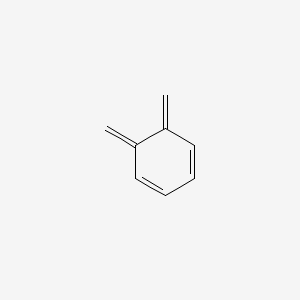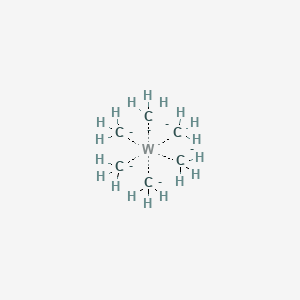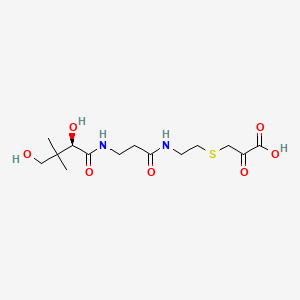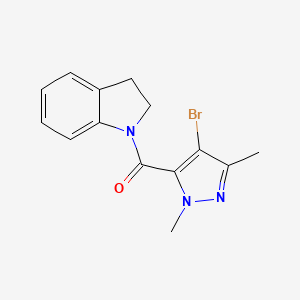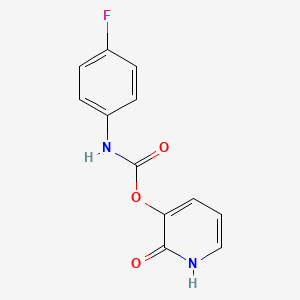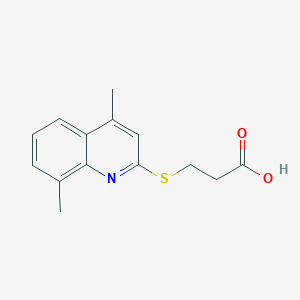
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid
描述
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid is a chemical compound with a unique structure that includes a quinoline ring substituted with methyl groups and a propionic acid moiety
准备方法
The synthesis of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline, which is then subjected to thiolation to introduce the sulfanyl group.
Thiolation Reaction: The 4,8-dimethylquinoline is reacted with a thiolating agent, such as thiourea, under acidic conditions to form the 4,8-dimethyl-quinolin-2-ylsulfanyl intermediate.
Propionic Acid Addition: The intermediate is then reacted with a propionic acid derivative, such as propionyl chloride, in the presence of a base like pyridine to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The methyl groups on the quinoline ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Electrophilic Reagents: Bromine, nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The propionic acid moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar compounds to 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid include:
4,8-Dimethyl-quinolin-2-ylsulfanyl-acetic acid: This compound has an acetic acid moiety instead of a propionic acid moiety, which may affect its reactivity and biological activity.
4,8-Dimethyl-quinolin-2-ylsulfanyl-butanoic acid: This compound has a butanoic acid moiety, which can influence its solubility and interaction with biological targets.
4,8-Dimethyl-quinolin-2-ylsulfanyl-benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(4,8-dimethylquinolin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-4-3-5-11-10(2)8-12(15-14(9)11)18-7-6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYMDKFLEBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


